molecular formula C19H21N5O3S B2999987 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 894061-38-2

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2999987
CAS No.: 894061-38-2
M. Wt: 399.47
InChI Key: XHABUYXASAIXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 6 and a thioether-linked morpholinoethanone moiety at position 2. Its molecular formula is C₂₀H₂₂N₄O₂S, with a molecular weight of 394.48 g/mol.

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-2-27-15-5-3-14(4-6-15)16-7-8-17-20-21-19(24(17)22-16)28-13-18(25)23-9-11-26-12-10-23/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHABUYXASAIXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCOCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone is a member of the triazolo-pyridazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N5O2SC_{21}H_{24}N_5O_2S, and it features a complex structure that includes a triazole ring fused with a pyridazine moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research has shown that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. In studies assessing the antibacterial and antifungal activities of related compounds:

  • Methodology : The disc diffusion method was employed to evaluate the antimicrobial efficacy against various pathogens such as Escherichia coli and Staphylococcus aureus.
  • Results : Compounds similar to this compound demonstrated moderate to excellent antibacterial and antifungal activities. For instance, some derivatives exhibited inhibition zones comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of Triazolo-Pyridazine Derivatives

CompoundPathogenInhibition Zone (mm)Comparison Standard
2eE. coli30Norfloxacin (32)
2kS. aureus28Triadimefon (30)
2lPyricularia oryzae25Triadimefon (30)

Anticancer Activity

Several studies have highlighted the potential anticancer properties of triazolo-pyridazine derivatives. For example:

  • Cell Lines Tested : Compounds were evaluated against various cancer cell lines.
  • Findings : Certain derivatives showed significant antiproliferative effects, indicating potential as anticancer agents. Specifically, compounds demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Potential binding to receptors that regulate cellular signaling pathways.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on a series of triazolo-pyridazine derivatives found that modifications in the ethoxy group significantly influenced antibacterial activity. The presence of electron-donating groups was associated with increased efficacy against Gram-positive bacteria .
  • Anticancer Screening : Another investigation into the antiproliferative effects of triazolo-pyridazines revealed that specific substitutions on the triazole ring enhanced cytotoxicity against human cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine

  • Structure : Shares the triazolo[4,3-b]pyridazine core but substitutes the 6-position with a 4-methoxyphenyl group and the 3-position with an ethoxyamine side chain.
  • Molecular Formula : C₁₄H₁₅N₅O₂ (MW: 285.30 g/mol).
  • Key Differences: The methoxy group (vs. The amine-terminated side chain (vs. morpholinoethanone) may decrease metabolic stability but enhance hydrogen-bonding interactions.
  • Hazard Profile : Classified as acutely toxic, corrosive to skin/eyes, and a respiratory irritant .

Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine)

  • Structure : Features a triazolo[4,3-b]pyridazine core with a cyclopropylpyrazole at position 6 and a difluoro-indazolylmethyl group at position 3.
  • Molecular Formula : C₂₁H₁₇F₃N₈ (MW: 438.41 g/mol).
  • Key Differences :
    • The fluorinated indazole substituent enhances target selectivity, likely for kinase inhibition (e.g., MET kinase).
    • Absence of sulfur or oxygen linkers reduces polarity compared to the thioether in the target compound.
  • Therapeutic Relevance : Investigated as an anticancer agent due to its kinase-inhibitory properties .

L838417 (7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine)

  • Structure : Triazolo[4,3-b]pyridazine core with a tert-butyl group , difluorophenyl , and triazole-methoxy substituents.
  • Molecular Formula : C₂₂H₂₂F₂N₈O (MW: 464.46 g/mol).
  • Biological Activity : Acts as a selective α2/α3-subtype GABAₐ receptor modulator with anxiolytic effects .

TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)

  • Structure : Similar core but substitutes position 7 with a tert-butyl group and position 3 with a fluorophenyl moiety.
  • Molecular Formula : C₂₂H₂₄FN₇O (MW: 421.48 g/mol).
  • Key Differences :
    • Fluorophenyl group enhances receptor binding affinity, particularly for GABAₐ receptors.
    • The triazole-methoxy linker (vs. thioether) may improve metabolic stability.
  • Therapeutic Use: Non-sedating anxiolytic with reduced sedation due to α2/α3-subtype selectivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Application Toxicity/Hazards
Target Compound Triazolo[4,3-b]pyridazine 6-(4-Ethoxyphenyl), 3-(thio-morpholinoethanone) 394.48 Kinase/GPCR modulation (inferred) Unknown (structural analogs suggest caution)
2-[[3-(4-Methoxyphenyl)-...]oxy]ethanamine Triazolo[4,3-b]pyridazine 6-(4-Methoxyphenyl), 3-(ethoxyamine) 285.30 Laboratory chemical synthesis Acute toxicity, skin/eye irritant
Vebreltinib Triazolo[4,3-b]pyridazine 6-(Cyclopropylpyrazole), 3-(difluoro-indazolylmethyl) 438.41 Anticancer (MET kinase inhibition) Not reported
L838417 Triazolo[4,3-b]pyridazine 7-tert-butyl, 3-(2,5-difluorophenyl), 6-(triazole-methoxy) 464.46 Anxiolytic (GABAₐ α2/α3 selective) Low sedation risk
TPA023 Triazolo[4,3-b]pyridazine 7-tert-butyl, 3-(2-fluorophenyl), 6-(triazole-methoxy) 421.48 Non-sedating anxiolytic Reduced sedation vs. benzodiazepines

Key Findings and Implications

Substituent Effects: Ethoxy vs. Thioether vs. Oxygen/Amine Linkers: The thioether in the target compound may confer metabolic stability but could pose oxidative stress risks compared to ether or amine linkages .

Biological Selectivity :

  • Fluorinated or bulky substituents (e.g., in vebreltinib and TPA023) improve target selectivity, suggesting that the ethoxyphenyl group in the target compound could be optimized for specific kinase or receptor interactions .

Safety Considerations :

  • While direct toxicity data for the target compound is unavailable, structural analogs with similar substituents (e.g., methoxyphenyl derivatives) exhibit acute toxicity and irritation, warranting caution in handling .

Q & A

Q. Key Citations

  • Synthesis and docking:
  • Safety protocols:
  • Bioactivity analysis:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.